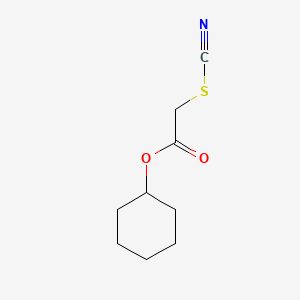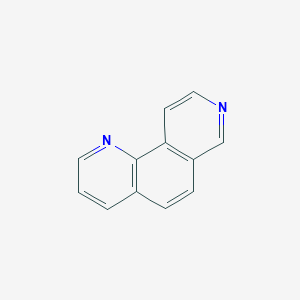
1,8-Phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Phenanthroline is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its planar, aromatic structure, which includes two nitrogen atoms at the 1 and 8 positions of the phenanthrene ring system. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Phenanthroline can be synthesized through various methods, including the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the reaction of 8-aminoquinoline with acrolein in the presence of deep eutectic solvents, which serve as catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale Skraup reactions, optimized for higher yields and selectivity. The reaction conditions are carefully controlled to ensure the efficient production of the compound, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,8-Phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into different derivatives with altered electronic properties.
Substitution: It can participate in substitution reactions, where functional groups are introduced at specific positions on the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified electronic properties.
Substitution: Substituted phenanthroline derivatives with diverse functional groups.
Scientific Research Applications
1,8-Phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Phenanthroline involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and nucleic acids, altering their activity and function. For example, in antimicrobial applications, this compound complexes can inhibit metalloenzymes essential for bacterial survival .
Comparison with Similar Compounds
1,8-Phenanthroline is similar to other phenanthroline derivatives, such as 1,10-Phenanthroline and 2,9-Disubstituted 1,10-Phenanthroline . it is unique in its specific nitrogen atom positions, which influence its coordination chemistry and reactivity. Compared to 1,10-Phenanthroline, this compound forms slightly different complexes with metal ions due to the distinct spatial arrangement of its nitrogen atoms .
List of Similar Compounds
- 1,10-Phenanthroline
- 2,2’-Bipyridine
- Phenanthrene
- 2,9-Disubstituted 1,10-Phenanthroline
Properties
CAS No. |
230-30-8 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,8-phenanthroline |
InChI |
InChI=1S/C12H8N2/c1-2-9-3-4-10-8-13-7-5-11(10)12(9)14-6-1/h1-8H |
InChI Key |
HBBKKZVRZMEYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=NC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


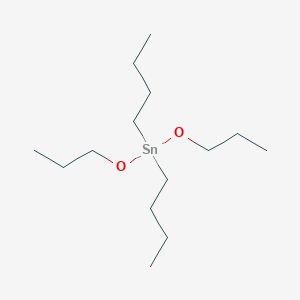
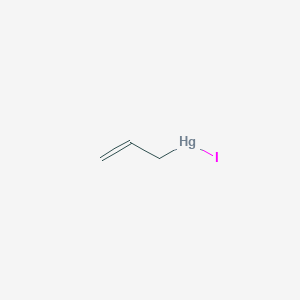
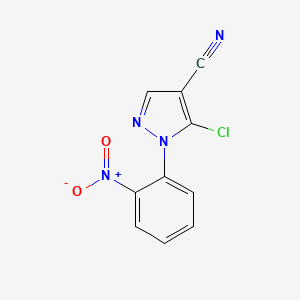
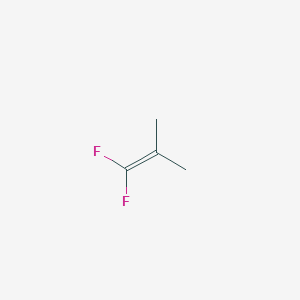
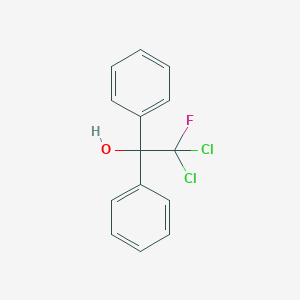
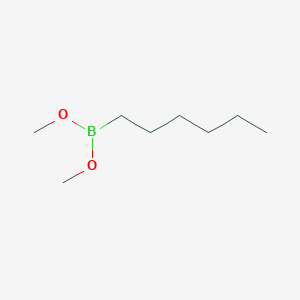
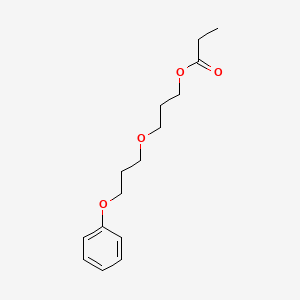
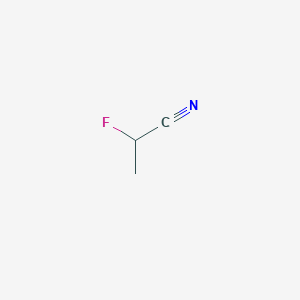
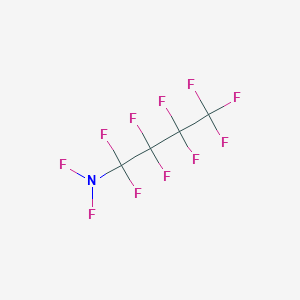
![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)
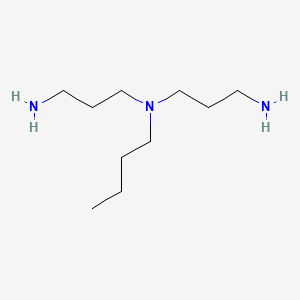
![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)
